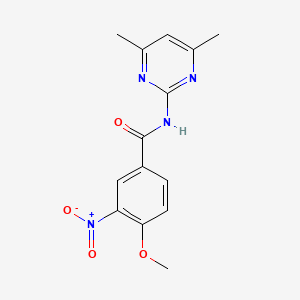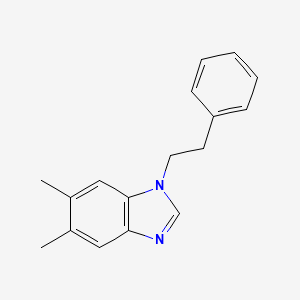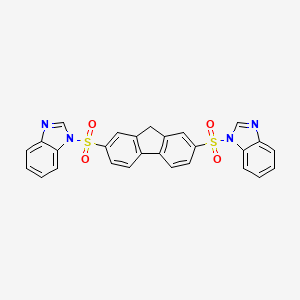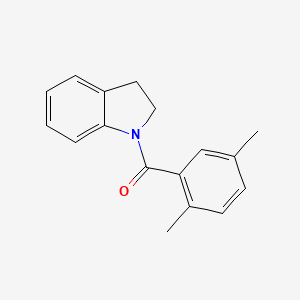
3,6-dichloro-9-(methoxymethyl)-9H-carbazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,6-dichloro-9-(methoxymethyl)-9H-carbazole, also known as CDMC, is a carbazole derivative that has gained significant attention in scientific research due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of 3,6-dichloro-9-(methoxymethyl)-9H-carbazole is not fully understood, but it is believed to involve the interaction of the carbazole moiety with various biological targets. It has been shown to exhibit antioxidant and anti-inflammatory properties, and may also have potential as a neuroprotective agent.
Biochemical and Physiological Effects:
3,6-dichloro-9-(methoxymethyl)-9H-carbazole has been found to exhibit a range of biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and modulation of gene expression. It has also been shown to have potential as a therapeutic agent for various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 3,6-dichloro-9-(methoxymethyl)-9H-carbazole is its excellent solubility in organic solvents, which makes it easy to handle and process in the laboratory. However, it also has some limitations, including its relatively high cost and the need for specialized equipment and expertise for its synthesis and characterization.
Direcciones Futuras
There are many potential future directions for research on 3,6-dichloro-9-(methoxymethyl)-9H-carbazole, including the development of new synthetic methods, the investigation of its biological targets and mechanisms of action, and the optimization of its properties for use in various applications. Some possible areas of research include the development of new organic electronic devices, the exploration of its potential as a therapeutic agent for various diseases, and the investigation of its interactions with biological membranes and proteins.
Conclusion:
In conclusion, 3,6-dichloro-9-(methoxymethyl)-9H-carbazole is a carbazole derivative that has gained significant attention in scientific research due to its potential applications in various fields. Its excellent thermal stability, high electron mobility, and good solubility in organic solvents make it a promising candidate for use in organic electronic devices. Further research is needed to fully understand its mechanisms of action and potential applications, but it has already shown great promise as a therapeutic agent for various diseases.
Métodos De Síntesis
The synthesis of 3,6-dichloro-9-(methoxymethyl)-9H-carbazole involves the condensation of 3,6-dichlorocarbazole and paraformaldehyde in the presence of an acid catalyst. The resulting product is then treated with sodium methoxide to obtain 3,6-dichloro-9-(methoxymethyl)-9H-carbazole in high yield.
Aplicaciones Científicas De Investigación
3,6-dichloro-9-(methoxymethyl)-9H-carbazole has been extensively studied for its potential applications in various fields, including optoelectronics, organic semiconductors, and photovoltaics. It has been found to exhibit excellent thermal stability, high electron mobility, and good solubility in organic solvents, making it a promising candidate for use in organic electronic devices.
Propiedades
IUPAC Name |
3,6-dichloro-9-(methoxymethyl)carbazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11Cl2NO/c1-18-8-17-13-4-2-9(15)6-11(13)12-7-10(16)3-5-14(12)17/h2-7H,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHIGALAOSIEAEP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCN1C2=C(C=C(C=C2)Cl)C3=C1C=CC(=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11Cl2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,6-Dichloro-9-(methoxymethyl)carbazole | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[5-chloro-2-(4-fluorobenzoyl)-1-benzofuran-3-yl]acetamide](/img/structure/B5777863.png)
![N-[5-(2-chloro-4-fluorophenyl)-1,3,4-thiadiazol-2-yl]-2-methylbenzamide](/img/structure/B5777868.png)
![N-methyl-N-phenyl-2-[(trifluoroacetyl)amino]benzamide](/img/structure/B5777873.png)








![4-[4-(1-piperidinylmethyl)-1H-1,2,3-triazol-1-yl]-1,2,5-oxadiazol-3-amine](/img/structure/B5777916.png)
